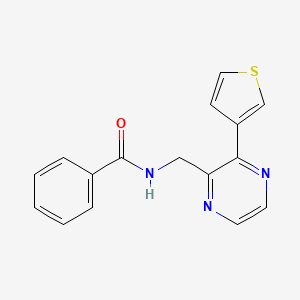

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(12-4-2-1-3-5-12)19-10-14-15(18-8-7-17-14)13-6-9-21-11-13/h1-9,11H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBCYLLSKHUSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves the condensation of pyrazin-2-amine with 3-thiophenecarboxaldehyde, followed by the reaction with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential use in the treatment of tuberculosis and other bacterial infections.

Mechanism of Action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Substituted Benzamide Derivatives

Compounds bearing thiophene and benzamide groups are prevalent in drug discovery. Key analogs include:

Key Observations :

- Compound 5b demonstrates the impact of cyclopropylamine substituents on solubility and target binding, critical for anti-LSD1 activity .

Pyrazine-Containing Benzamide Derivatives

Pyrazine rings enhance π-π stacking and hydrogen-bonding capabilities. Notable examples:

Key Observations :

- Trifluoromethyl groups (as in the patent compound) improve metabolic stability and lipophilicity, influencing pharmacokinetics .

- Pyrazine-to-pyrimidine substitutions (e.g., in trypanocidal agents) modulate electronic properties and binding affinities .

Heterocyclic Benzamide Derivatives with Diverse Scaffolds

lists benzamides with thiazole, isoxazole, and other heterocycles, such as N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide. These compounds prioritize sulfur-containing linkers (e.g., thioether groups) for enhanced rigidity and target engagement.

Key Observations :

- Thioether linkages (e.g., in compounds) may improve resistance to enzymatic degradation compared to methylene linkers .

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrazine ring, a thiophene group, and a benzamide moiety, which may confer distinct pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial potential and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 339.4 g/mol. The compound is characterized by the following structural features:

- Pyrazine Ring : Contributes to its electron-withdrawing properties.

- Thiophene Group : Enhances the compound's lipophilicity and may influence its interaction with biological targets.

- Benzamide Moiety : Imparts stability and may facilitate binding to target enzymes or receptors.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Mycobacterium tuberculosis | 4 µg/mL |

The compound's activity against Mycobacterium tuberculosis suggests it may be explored further for tuberculosis treatment, given the urgent need for new antimycobacterial agents.

The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit essential bacterial enzymes. Further studies are required to clarify these pathways.

Case Studies

A notable study investigated the efficacy of this compound in comparison with established antibiotics. The study found that this compound demonstrated comparable or superior activity against resistant bacterial strains, highlighting its potential as a lead compound in drug development.

Table 2: Comparative Efficacy Study

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 4 | Mycobacterium tuberculosis |

| Rifampicin | 8 | Mycobacterium tuberculosis |

| Vancomycin | 32 | Staphylococcus aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.